molecular formula C22H25NO4 B1366399 (S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid CAS No. 193887-45-5

(S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid

Cat. No. B1366399
M. Wt: 367.4 g/mol
InChI Key: ONRQUNUKPSDFFF-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid” is a product used for preparing stapled peptides by ring closing metathesis . It is a Fmoc-protected amino acid that can be used to create peptide libraries . Its molecular formula is C24H26N2O6 and its molecular weight is 438.5 g/mol.


Synthesis Analysis

The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester. The successful application of the Arndt‐Eistert protocol starting from commercially available N ‐ { [ (9 H ‐fluoren‐9‐yl)methoxy]carbonyl}‐protected (Fmoc) α‐amino acids leading to enantiomerically pure N ‐Fmoc‐protected β‐amino acids in only two steps and with high yield is reported .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorenylmethoxycarbonyl (Fmoc) group attached to an amino acid backbone . The Fmoc group is a common protecting group used in peptide synthesis.


Chemical Reactions Analysis

This compound is used in the preparation of stapled peptides by ring closing metathesis . Stapled peptides are a type of peptide that has been ‘stapled’ into a specific conformation using a synthetic linker. This can enhance the peptide’s stability and binding affinity.

Scientific Research Applications

  • Synthesis of Protected β-Amino Acids : Ellmerer-Müller et al. (1998) reported on the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected β-amino acids using the Arndt-Eistert protocol, achieving high yields and enantiomeric purity Ellmerer-Müller et al., 1998.

  • Linkers for Solid Phase Synthesis : Bleicher et al. (2000) discussed the synthesis of phenylfluorenyl based linkers, including 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid, for solid phase synthesis with higher acid stability compared to traditional resins Bleicher et al., 2000.

  • Preparation for Solid-Phase Syntheses of β-Peptides : Šebesta and Seebach (2003) described the preparation of N-Fmoc-protected β2-homoamino acids, vital for solid-phase syntheses of β-peptides Šebesta and Seebach, 2003.

  • Self-Assembled Structures by Fmoc Modified Amino Acids : Gour et al. (2021) studied the self-assembling properties of Fmoc modified aliphatic amino acids, exploring their potential for designing novel self-assembled architectures Gour et al., 2021.

  • Amino Acid Resolution in AM-Toxins : Shimohigashi et al. (1976) focused on the synthesis and resolution of amino acids found in AM-toxins, including 2-amino-5-(p-methoxyphenyl)pentanoic acid Shimohigashi et al., 1976.

  • Protecting Group for Amino Acid Synthesis : Mollica et al. (2012) described using (acyloxy)alkoxy moiety as a protecting group in the synthesis of asymmetrically protected 2,7-diaminosuberic acid Mollica et al., 2012.

  • Total Synthesis of Unique Amino Acids in Cyanobacterial Toxins : Namikoshi et al. (1989) reported on the total synthesis of Adda, a unique C20 amino acid found in cyanobacterial hepatotoxins Namikoshi et al., 1989.

  • Synthesis of Amide-Linked Neuraminic Acid Analogues : Gregar and Gervay-Hague (2004) synthesized sugar amino acids derived from neuraminic acids for solid-phase synthesis, highlighting the versatility of the compound in synthesizing complex molecules Gregar and Gervay-Hague, 2004.

properties

IUPAC Name

(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-14(2)11-15(21(24)25)12-23-22(26)27-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRQUNUKPSDFFF-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464932
Record name (2S)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid

CAS RN

193887-45-5
Record name (2S)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.